N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide
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Description
The compound “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, a phenoxy group, and an amide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyrazole and oxadiazole) and various functional groups (amide, phenoxy) could lead to a variety of possible conformations .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the amide group might participate in condensation or hydrolysis reactions, while the pyrazole and oxadiazole rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like amide and phenoxy could increase its solubility in polar solvents .Future Directions
The study of pyrazole and oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research on “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide” could explore its potential biological activities and develop more efficient synthesis methods .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are often associated with certain types of leukemia, suggesting that this compound may have potential applications in cancer treatment.
Mode of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . This inhibition is likely achieved through the compound binding to these targets, thereby preventing their normal function and leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
The compound likely affects the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells. The downstream effects of this inhibition would include a decrease in the growth and spread of cancer cells.
Result of Action
The result of the compound’s action would likely be a decrease in the proliferation of cancer cells, due to its inhibition of the FLT3-ITD and BCR-ABL pathways . This could potentially lead to a decrease in the size of tumors and an improvement in the symptoms of cancer.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)16-20-15(25-21-16)10-18-17(23)12(2)24-14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPOVZUWAWZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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